molecular formula C8H4Cl2N2O B1417689 2,6-Dichloroquinazolin-4(3H)-one CAS No. 20197-87-9

2,6-Dichloroquinazolin-4(3H)-one

Cat. No.: B1417689
CAS No.: 20197-87-9
M. Wt: 215.03 g/mol
InChI Key: SHJZIBHISYWVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4Cl2N2O . It has a molecular weight of 215.04 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4Cl2N2O/c9-4-1-2-6-5 (3-4)7 (13)12-8 (10)11-6/h1-3H, (H,11,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 215.04 and its InChI code is 1S/C8H4Cl2N2O/c9-4-1-2-6-5 (3-4)7 (13)12-8 (10)11-6/h1-3H, (H,11,12,13) .

Scientific Research Applications

Eco-Friendly Synthesis and Catalysis

2,6-Dichloroquinazolin-4(3H)-one is involved in eco-friendly synthesis methods and serves as a precursor in catalysis. For example, a study highlights the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ionic liquids, achieving high yields without additional catalysts (Chen et al., 2007). Similarly, silica-bonded S-sulfonic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, demonstrating simplicity in the reaction work-up and the ability of the catalyst to be recycled without losing its catalytic activity (Niknam, Mohammadizadeh & Mirzaee, 2011).

Synthesis Techniques

Various methods have been developed for the synthesis of compounds related to this compound. For instance, acetonitrile-mediated synthesis techniques have been used to synthesize 2,4-dichloroquinolines and 2,4-dichloroquinazolines, demonstrating the versatility of these compounds in forming different structural variants (Lee et al., 2006). Additionally, KAl(SO4)2·12H2O (Alum) catalyzed one-pot three-component synthesis methods have been employed to synthesize 2-alkyl and 2-aryl-4(3H)-quinazolinone under microwave irradiation and solvent-free conditions, indicating advancements in the synthesis process (Mohammadi & Hossini, 2011).

Biological Applications

This compound derivatives have been explored for their potential biological applications. For instance, certain derivatives have shown promise as apoptosis inducers and anticancer agents, with properties like high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009). Additionally, new compounds like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one have been synthesized and assessed for anti-bacterial activity, further expanding the application range of these compounds in the field of medicine and pharmacology (Ouerghi et al., 2021).

Safety and Hazards

The safety data sheet for 2,6-Dichloroquinazolin-4(3H)-one indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water and vomiting should not be induced .

Future Directions

Quinazolinone and quinazoline derivatives have been studied for their potent antimicrobial and cytotoxic activities . These compounds possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Future research may focus on developing new quinazolinone derivatives with potent antimicrobial activity .

Properties

IUPAC Name

2,6-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZIBHISYWVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557574
Record name 2,6-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-87-9
Record name 2,6-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinazolin-4(3H)-one
Reactant of Route 3
2,6-Dichloroquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2,6-Dichloroquinazolin-4(3H)-one
Reactant of Route 5
2,6-Dichloroquinazolin-4(3H)-one
Reactant of Route 6
2,6-Dichloroquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.